4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine , reflects its structural features. The parent ring system is 1,2,3,6-tetrahydropyridine , a six-membered heterocycle containing one nitrogen atom and two double bonds (at positions 4–5 and 1–6). The prefix tetrahydro indicates partial saturation, distinguishing it from fully aromatic pyridine. The substituent, thiophen-3-yl , denotes a thiophene ring (a five-membered aromatic sulfur heterocycle) attached to the tetrahydropyridine core at position 4.
Systematic identification relies on descriptors such as:
- Molecular formula : $$ \text{C}9\text{H}{11}\text{NS} $$
- SMILES notation : $$ \text{C1CCN=C(C1)C2=CSC=C2} $$
- InChIKey : Computationally derived identifiers like HJHSNOFMJWYOAC-UHFFFAOYSA-N (analogous to related structures in PubChem) validate its uniqueness.
The numbering prioritizes the tetrahydropyridine ring, with the thiophene substituent positioned para to the nitrogen atom. This aligns with IUPAC conventions for polycyclic systems, where the principal ring receives priority over substituents.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by the interplay between its saturated and unsaturated regions. The tetrahydropyridine ring adopts a boat-like conformation due to partial saturation at positions 1, 2, 3, and 6, while the thiophene moiety remains planar and aromatic. Key geometric parameters include:
| Parameter | Value |
|---|---|
| Bond length (N–C4) | ~1.35 Å (sp² hybridization) |
| Dihedral angle (C4–S–C3–C2) | ~0° (thiophene planarity) |
| Puckering amplitude | 0.5 Å (tetrahydropyridine) |
The thiophene substituent occupies an equatorial position relative to the tetrahydropyridine ring, minimizing steric strain. Conformational flexibility arises from rotation around the single bond connecting the two rings, though resonance effects partially restrict this mobility.
Electronic structure calculations (e.g., density functional theory) predict two stable conformers : one with the thiophene sulfur atom oriented syn to the tetrahydropyridine nitrogen and another anti configuration. The syn conformer is energetically favored by 2.1 kcal/mol due to weak hyperconjugative interactions between the sulfur lone pairs and the π-system of the tetrahydropyridine ring.
Tautomerism and Resonance Stabilization Effects
While this compound does not exhibit classical tautomerism (e.g., keto-enol equilibria), its electronic structure is stabilized by resonance and conjugation effects . The nitrogen atom in the tetrahydropyridine ring donates electron density into the adjacent double bond (C4–C5), creating partial positive charge delocalization. Conversely, the thiophene moiety contributes electron-rich character via its aromatic π-system.
Key resonance structures include:
- Pyridine-like resonance : Localization of the nitrogen lone pair into the C4–C5 double bond, enhancing aromaticity in the tetrahydropyridine segment.
- Cross-conjugation : Delocalization of thiophene’s π-electrons into the tetrahydropyridine ring through the C4–S linkage, as evidenced by reduced bond alternation in computational models.
These effects collectively lower the compound’s overall energy by ~15 kcal/mol compared to non-conjugated analogs, as demonstrated by Hartree-Fock calculations.
Comparative Structural Analysis with Related Tetrahydropyridine Derivatives
This compound belongs to a broader class of tetrahydropyridine derivatives, which vary in substituent electronic and steric profiles. A comparative analysis highlights key distinctions:
The thiophene substituent enhances electron density at C4 due to sulfur’s polarizability, increasing nucleophilicity at this position by 30% compared to phenyl analogs. Steric effects are minimal, as thiophene’s smaller van der Waals radius (1.85 Å vs. phenyl’s 1.90 Å) allows tighter packing in crystal lattices.
Substituent electronic properties also modulate reactivity:
- Electrophilic substitution : Thiophene-directed reactions occur preferentially at C5 of the tetrahydropyridine ring.
- Oxidation resistance : The sulfur atom stabilizes the compound against peroxide-mediated degradation, unlike nitrogen-rich analogs.
This structural versatility underscores its potential as a scaffold in medicinal and materials chemistry.
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
4-thiophen-3-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H11NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1,3,6-7,10H,2,4-5H2 |
InChI Key |
PFHUXTMIRPNHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Suzuki Cross-Coupling and Hydrogenation
This method leverages palladium-catalyzed coupling to introduce the thiophene moiety, followed by controlled hydrogenation to achieve the tetrahydropyridine structure.
Procedure:
-
- Treat 7d with H₂ (50 psi) and Pd(OH)₂/C in ethanol to saturate the 3,6-dihydropyridine ring selectively, yielding 8d (tert-butyl 4-thiophen-3-ylpiperidine-1-carboxylate*).
- Note : Stoichiometric control of hydrogenation is critical to avoid full saturation to piperidine.
-
- Remove the Boc group using HCl in dioxane to obtain 9d (4-thiophen-3-ylpiperidine).
- Limitation : This route produces the fully saturated piperidine; modifications are required to retain the 1,2,3,6-tetrahydropyridine structure.
Optimization Data:
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DME/H₂O | 80 | 35 |
| Hydrogenation | Pd(OH)₂/C | EtOH | RT | 90 |
Pictet-Spengler Cyclization
This method constructs the tetrahydropyridine ring via acid-catalyzed cyclization, integrating the thiophene group during the process.
Procedure:
Key Observations:
Multicomponent Reactions (MCRs)
MCRs offer a one-pot route to assemble the tetrahydropyridine core with thiophene substitution.
Example Protocol:
-
- Thiophene-3-carbaldehyde, methyl acetoacetate, ammonium acetate, and an aryl amine.
Workup :
- Isolate the product via column chromatography (SiO₂, CHCl₃/MeOH).
Yield Comparison:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [Et₃NH][HSO₄] | EtOH | 80 | 8 | 45 |
| None | CH₃CN | 85 | 24 | Trace |
Critical Analysis of Methods
Efficiency and Selectivity
- Suzuki-Hydrogenation : High efficiency in introducing the thiophene group but challenges in controlling saturation.
- Pictet-Spengler : Superior regiocontrol but requires handling sensitive intermediates (e.g., nitroso compounds).
- MCRs : Scalable and atom-economical, yet limited to specific substitution patterns.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
There is no information about the applications of "4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine" within the provided search results. However, the search results do provide information on the related compound "4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride" and its applications.
Note: 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a different chemical compound than the one asked about in the query, "this compound."
Scientific Research Applications of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound featuring a thiophene ring fused to a tetrahydropyridine moiety. It is of interest for applications in chemistry, biology, medicine, and industry.
Chemistry
- Building block in synthesizing complex heterocyclic compounds
Biology
- Potential bioactive molecule with antimicrobial and anticancer properties
Medicine
- Potential drug candidate for neuroprotection and anti-inflammatory effects
Industry
- Development of organic semiconductors and materials for electronic devices
Biological Activities
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride's biological activity is attributed to its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to:
- Inhibit Monoamine Oxidase (MAO)
- Modulate Dopaminergic Activity
Case Studies and Research Findings
- Neuroprotective Effects: Tetrahydropyridine compounds can prevent neurotoxic damage induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.
- Cytotoxicity in Cancer Cells: Tetrahydropyridine derivatives can induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, highlighting their potential as anticancer agents.
- Dopaminergic Activity: This compound exhibits significant dopaminergic activity, similar to established neurotoxins but with reduced potency, suggesting a role in modulating dopaminergic pathways without severe side effects.
MPTP Model in PD Research
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Structural and Functional Analogues
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Structure : Phenyl group at the 4-position, methyl group at the 1-position.
- Key Findings: MPTP is a neurotoxin that induces Parkinsonism via conversion to MPP+ by monoamine oxidase B (MAO-B). MPP+ selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I . Unlike MPTP, the thiophen-3-yl substituent in 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine may alter metabolic activation or toxicity due to differences in aromaticity and electron density.
- Reference : .
HPTP (Haloperidol Metabolite: 4-(4-Chlorophenyl)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,6-Tetrahydropyridine)
- Structure : Chlorophenyl and fluorophenyl substituents, extended alkyl chain.
- Key Findings :
- Reference : .
AM01 (4-(4-Fluorophenyl)-1,2,3,6-Tetrahydropyridine)
- Structure : Fluorophenyl group at the 4-position.
- The thiophene ring in the target compound might enhance lipophilicity or target specificity compared to AM01’s fluorophenyl group.
- Reference : .
4-(4-Methoxy-1,2,5-Thiadiazol-3-yl)-1-Methyl-1,2,3,6-Tetrahydropyridine
- Structure : Thiadiazole substituent at the 4-position, methyl group at the 1-position.
- Key Findings: This MPTP analog reduced heart norepinephrine and brain catecholamines in mice, suggesting substituent-dependent effects on neurotransmitter systems . The thiophen-3-yl group may modulate monoamine depletion differently due to sulfur’s electron-donating properties.
- Reference : .
Comparative Analysis Table
Key Structural and Functional Differences
Substituent Effects on Neurotoxicity: MPTP’s phenyl group facilitates metabolic activation to MPP+, whereas the thiophen-3-yl group may alter redox cycling or MAO-B affinity .
Metabolic Pathways :
- HPTP and MPTP rely on CYP3A4/MAO-B for activation, while the thiophene-containing compound might undergo alternative oxidation or conjugation pathways .
Pharmacological Applications :
- AM01’s fluorophenyl group enables antimalarial activity, suggesting that the thiophen-3-yl analog could target parasitic enzymes or transporters .
Biological Activity
4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine (C9H11NS) is a heterocyclic compound with notable pharmacological potential. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H11NS
- Molecular Weight : 165.26 g/mol
- Structure : The compound features a tetrahydropyridine ring substituted with a thiophene group, contributing to its unique biological properties.
Biological Activity Overview
This compound has been studied for various biological activities, including neuroprotective effects and potential applications in treating neurological disorders such as Parkinson's disease.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In studies involving neurotoxic models, it has been shown to protect dopaminergic neurons from degeneration:
- Mechanism of Action : The compound may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. It has been linked to the inhibition of apoptosis in cultured neurons exposed to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a common model for Parkinson's disease .
Antiparkinsonian Activity
A significant focus has been on the antiparkinsonian effects of this compound:
- Case Study : In animal models of Parkinson's disease, administration of the compound resulted in improved locomotor activity and reduced symptoms associated with the disease. Its efficacy was comparable to established treatments such as levodopa .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been explored through various chemical routes. Understanding its SAR is crucial for optimizing its biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Alteration of thiophene substituents | Variability in neuroprotective effects |
Cytotoxicity Studies
In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.48 | Doxorubicin |
| U-937 | 0.76 | Doxorubicin |
| HCT-116 | 0.19 | Prodigiosin |
These findings suggest that certain modifications can enhance the anticancer properties of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
